![molecular formula C17H12ClFN4O2S2 B2736362 2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-57-3](/img/structure/B2736362.png)
2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including a benzamide, a thiadiazole, and a fluoroaniline . Benzamides are a class of compounds containing a benzene ring bonded to an amide group. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Fluoroanilines are aromatic compounds that consist of aniline substituted with one or more fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzamide and thiadiazole groups would contribute to the aromaticity of the compound, while the fluoroaniline group would introduce electronegativity due to the presence of the fluorine atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group in benzamides is typically quite stable and unreactive, while the thiadiazole group might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition for Antitumor Applications
Compounds similar to 2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide have been investigated for their potential as carbonic anhydrase inhibitors, particularly targeting tumor-associated isozyme IX. This research suggests potential applications as antitumor agents. Halogenated sulfonamides, including derivatives of aminobenzolamides, have shown potent inhibition against carbonic anhydrase IX, a characteristic different from classical isozymes, which opens avenues for designing selective antitumor agents (Ilies et al., 2003).
Antimicrobial Activity
Several studies have synthesized compounds with the core structure of 2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide and tested them for antimicrobial activities. These compounds have shown a wide range of biodynamic properties, including potent antimicrobial activities against various bacterial and fungal strains, suggesting their application in fighting microbial infections (Jagtap et al., 2010).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds incorporating elements of the core chemical structure has been explored, leading to the creation of new molecules with potential applications in various fields, including materials science and pharmacology. For example, the synthesis of thiadiazolobenzamide derivatives and their complexes with metals such as Ni and Pd has been achieved, which may have implications for material science and drug design (Adhami et al., 2012).
Molecular Design for Type III Secretion Inhibitors
Compounds structurally related to 2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide have been identified as putative type III secretion inhibitors in Yersinia. This suggests a potential application in preventing or treating bacterial infections through the inhibition of this virulence factor. A series of analogues were synthesized and evaluated, indicating the possibility of developing more potent inhibitors based on this scaffold (Kauppi et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2S2/c18-13-4-2-1-3-12(13)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-7-5-10(19)6-8-11/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRNHWRBPGFVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide](/img/structure/B2736280.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2736281.png)

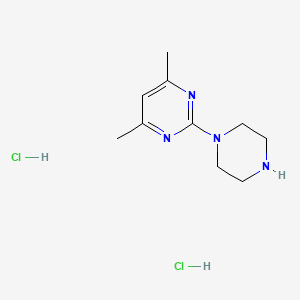
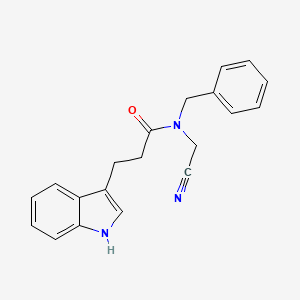
![4-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2736286.png)
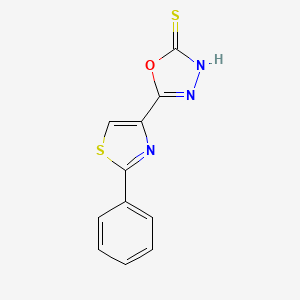
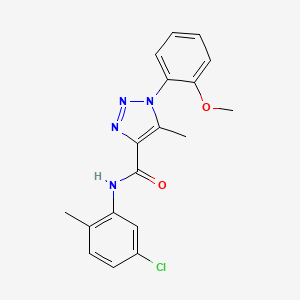
![(1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol](/img/structure/B2736290.png)
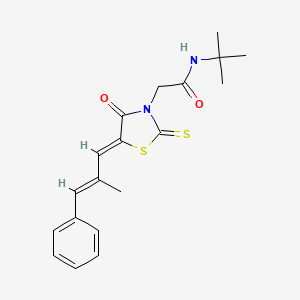
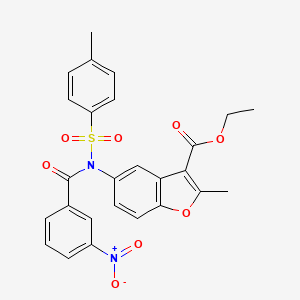
![6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide](/img/structure/B2736297.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2736301.png)
![4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2736302.png)